naphthol as-bi-N-acetyl-beta-d-glucosaminide

Vue d'ensemble

Description

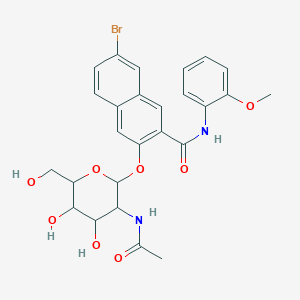

Naphthol as-bi-N-acetyl-beta-d-glucosaminide is a useful research compound. Its molecular formula is C26H27BrN2O8 and its molecular weight is 575.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Naphthol AS-BI N-acetyl-β-D-glucosaminide (NAG) is a synthetic compound that serves as a substrate for various biological applications, particularly in enzymatic assays. Its biological activity is primarily linked to its role as a substrate for the enzyme N-acetyl-β-glucosaminidase (NAGase), which is involved in the hydrolysis of glycosidic bonds in glycoproteins and glycolipids. This article explores the biological activity of NAG, including its enzymatic interactions, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C26H27BrN2O8

- Molecular Weight : 575.41 g/mol

- Solubility : Soluble in DMF at concentrations up to 50 mg/mL

- Storage Conditions : Recommended storage at -20°C

Enzymatic Activity

NAG acts as a substrate for N-acetyl-β-glucosaminidase, facilitating various biochemical reactions. The enzyme catalyzes the hydrolysis of NAG, producing naphthol and acetic acid. This reaction is significant in biological systems for the degradation of complex carbohydrates.

Table 1: Enzymatic Reaction Overview

| Enzyme | Substrate | Products | Reaction Type |

|---|---|---|---|

| N-acetyl-β-glucosaminidase | Naphthol AS-BI N-acetyl-β-D-glucosaminide | Naphthol + Acetic Acid | Hydrolysis |

Biological Significance

- Role in Disease Mechanisms : Increased activity of NAGase has been observed in various malignancies, suggesting its potential as a biomarker for cancer diagnosis and prognosis. Elevated levels of this enzyme have been linked to solid tumors, highlighting its relevance in oncology research .

- Therapeutic Applications : Due to its enzymatic properties, NAG has been investigated for its potential therapeutic roles in lysosomal storage diseases and neurodegenerative disorders. For instance, enhancing β-hexosaminidase activity may help mitigate neurotoxicity associated with conditions like Sandhoff disease .

- Fluorogenic Properties : As a fluorogenic substrate, NAG can be utilized in biosensing applications to detect enzymatic activity quantitatively. This characteristic makes it valuable in developing diagnostic tools for various diseases .

Case Study 1: Cancer Biomarker Research

A study examined the levels of N-acetyl-β-glucosaminidase in circulating monocytes from patients with solid tumors. The findings indicated that elevated enzyme activity correlated with tumor presence, suggesting that monitoring NAGase levels could aid in cancer detection and management .

Case Study 2: Neuroprotective Studies

Research focused on the neuroprotective effects of enhancing β-hexosaminidase activity using substrates like NAG. The study demonstrated that increasing enzyme levels could prevent α-synuclein-mediated neurotoxicity, providing insights into potential treatments for Parkinson's disease .

Research Findings

Recent studies have highlighted the diverse biological activities associated with NAG:

- Anti-inflammatory Activity : Compounds derived from or related to NAG have shown greater anti-inflammatory properties compared to traditional agents like curcumin .

- Antimicrobial Properties : Some derivatives exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating potential use in antimicrobial therapies .

Applications De Recherche Scientifique

Enzyme Substrate for Glycosidases

Naphthol AS-BI N-acetyl-β-D-glucosaminide serves as a substrate for the enzyme β-hexosaminidase (EC 3.2.1.30). The enzymatic activity can be quantified by measuring the intensity of the color produced after hydrolysis, which correlates with enzyme concentration. This application is crucial in:

- Clinical diagnostics : Measuring β-hexosaminidase levels in serum or tissue samples can aid in diagnosing lysosomal storage diseases such as Tay-Sachs disease and Sandhoff disease .

- Research : Used to study enzyme kinetics and inhibition mechanisms, providing insights into metabolic pathways involving glycosidases .

Histochemical Staining

The compound is extensively utilized in histochemistry for visualizing enzyme activity within tissues. It allows researchers to localize β-glucosaminidase activity in various biological samples, contributing to studies on:

- Tissue pathology : Identifying abnormal enzyme activity associated with diseases .

- Developmental biology : Understanding enzyme distribution during different developmental stages in organisms .

Case Study 1: Histochemical Demonstration of Enzyme Activity

A significant study by Hayashi (1965) demonstrated the use of naphthol AS-BI N-acetyl-β-D-glucosaminide as a substrate for histochemical localization of N-acetyl-β-glucosaminidase in human tissues. The study highlighted its effectiveness in revealing enzyme activity in various cell types, underscoring its utility in clinical pathology .

Case Study 2: Enzyme Kinetics Analysis

Research conducted on human seminal plasma isoenzymes (Hex A and Hex B) utilized naphthol AS-BI N-acetyl-β-D-glucosaminide to investigate their kinetic properties. The study provided insights into the substrate specificity and inhibition patterns of these isoenzymes, contributing to a better understanding of their physiological roles .

Data Table: Comparison of Applications

| Application Type | Description | Key Findings |

|---|---|---|

| Clinical Diagnostics | Measurement of β-hexosaminidase levels | Useful for diagnosing lysosomal disorders |

| Histochemistry | Localization of enzyme activity in tissues | Effective for identifying disease states |

| Enzyme Kinetics | Studying kinetic properties of glycosidases | Insights into substrate specificity |

Propriétés

IUPAC Name |

3-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-bromo-N-(2-methoxyphenyl)naphthalene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27BrN2O8/c1-13(31)28-22-24(33)23(32)21(12-30)37-26(22)36-20-11-14-7-8-16(27)9-15(14)10-17(20)25(34)29-18-5-3-4-6-19(18)35-2/h3-11,21-24,26,30,32-33H,12H2,1-2H3,(H,28,31)(H,29,34) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMLKUPXKUQREOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2=C(C=C3C=C(C=CC3=C2)Br)C(=O)NC4=CC=CC=C4OC)CO)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27BrN2O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50399411 | |

| Record name | 3-[(2-Acetamido-2-deoxyhexopyranosyl)oxy]-7-bromo-N-(2-methoxyphenyl)naphthalene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50399411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

575.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3395-37-7 | |

| Record name | 3-[(2-Acetamido-2-deoxyhexopyranosyl)oxy]-7-bromo-N-(2-methoxyphenyl)naphthalene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50399411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.